Vanillylidene acetone

Catalog No.
S9099996
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillylidene acetone

Product Name

Vanillylidene acetone

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3

InChI Key

AFWKBSMFXWNGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)OC

3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-, (3E)- is a natural product found in Fibraurea tinctoria with data available.

Vanillylidene acetone is an organic compound with the molecular formula C11H12O3C_{11}H_{12}O_{3}. It is characterized by a structure that includes a vanillin moiety (derived from vanillin) and an acetone unit, which contributes to its unique properties. This compound features an aromatic ring and a conjugated carbonyl system, making it a subject of interest in various chemical and biological studies. The compound is noted for its potential applications in flavoring, fragrance, and as a building block in organic synthesis.

Due to its functional groups:

  • Aldol Condensation: This reaction involves the condensation of vanillin with acetone, leading to the formation of vanillylidene acetone under acidic or basic conditions. The reaction typically requires elevated temperatures (90°C to 120°C) and can be catalyzed by various heterogeneous catalysts .
  • Hydrolysis: Under certain conditions, vanillylidene acetone can undergo hydrolysis, leading to the formation of other compounds such as vanillin and guaiacol. This process can be influenced by temperature, pressure, and pH levels .
  • Decarbonylation: This reaction involves the removal of carbon monoxide from vanillylidene acetone, potentially yielding simpler aromatic compounds .

Vanillylidene acetone exhibits several biological activities that make it relevant in pharmacological research:

  • Antioxidant Properties: Studies have indicated that vanillylidene acetone possesses antioxidant capabilities, which can protect cells from oxidative stress and damage caused by free radicals .
  • Antimicrobial Activity: The compound has shown potential antimicrobial effects against various pathogens, suggesting its utility in developing antibacterial agents .
  • Anti-inflammatory Effects: Research indicates that vanillylidene acetone may have anti-inflammatory properties, contributing to its potential therapeutic applications .

The synthesis of vanillylidene acetone primarily involves the aldol condensation of vanillin and acetone. Key methods include:

  • Aldol Condensation:
    • Reactants: Vanillin and acetone.
    • Conditions: Typically conducted at temperatures between 90°C and 120°C in the presence of acidic or basic catalysts.
    • Procedure: The reactants are mixed in a suitable solvent, heated under controlled conditions, and monitored for product formation using techniques like gas chromatography-mass spectrometry (GC-MS) .
  • Alternative Methods:
    • Hydrolysis of curcumin under specific conditions can also yield vanillylidene acetone as a byproduct along with other flavor compounds .

Vanillylidene acetone has several applications across different fields:

  • Flavoring Agent: Due to its pleasant aroma reminiscent of vanilla, it is used in food products as a flavoring agent.
  • Fragrance Component: It is utilized in perfumes and cosmetic products for its aromatic properties.
  • Pharmaceuticals: Given its biological activities, it is being explored for potential use in developing therapeutic agents against oxidative stress-related diseases .

Research on interaction studies involving vanillylidene acetone focuses on its behavior with various biological molecules:

  • Protein Interactions: Studies have indicated that vanillylidene acetone can interact with proteins, potentially affecting their structure and function.
  • Cellular Mechanisms: Investigations into how this compound influences cellular pathways have shown promise in understanding its therapeutic potential against inflammation and microbial infections .

Vanillylidene acetone shares structural similarities with several other compounds. Here are some comparable compounds highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
VanillinC8H8O3C_8H_8O_3Primary aromatic aldehyde with strong vanilla flavor.
GuaiacolC10H12OC_{10}H_{12}ODerived from lignin; used as a flavoring agent.
Vinyl GuaiacolC10H12OC_{10}H_{12}OA derivative of guaiacol; used in fragrances.
Ferulic AcidC10H10O4C_{10}H_{10}O_4Antioxidant properties; found in various plants.
CurcuminC21H20O6C_{21}H_{20}O_6Known for anti-inflammatory properties; derived from turmeric.

Vanillylidene acetone is unique due to its specific combination of aromatic and carbonyl functionalities that confer both flavoring properties and biological activity not found in all similar compounds. Its synthesis pathway through aldol condensation also distinguishes it from simpler derivatives like guaiacol or ferulic acid.

Aldol Condensation: Vanillin-Acetone Reaction Mechanisms

The base-catalyzed aldol condensation of vanillin and acetone remains the most widely used method for synthesizing vanillylidene acetone. The reaction proceeds via a Claisen-Schmidt mechanism, initiated by the deprotonation of acetone to form an enolate ion, which attacks the carbonyl carbon of vanillin [1] [5]. Subsequent proton transfer and elimination of water yield the α,β-unsaturated ketone.

Key mechanistic insights include:

  • Role of Base Catalysts: Sodium hydroxide (NaOH) is commonly employed to generate the enolate, with optimal concentrations (2.5–5 M) balancing reaction rate and side-product formation [5]. Excess base can lead to saponification of vanillin’s methoxy group, reducing yield.
  • Steric and Electronic Effects: Vanillin’s electron-withdrawing methoxy and hydroxyl groups activate the aromatic ring for nucleophilic attack but introduce steric hindrance, necessitating prolonged reaction times (up to 48 hours) under traditional conditions [4] [5].
  • Kinetic Control: Microwave-assisted synthesis reduces reaction time to 120 minutes by enhancing molecular collisions, as demonstrated in studies using ionic liquid media [4].

Catalytic Systems for Yield Enhancement

Recent advances focus on catalytic additives to improve efficiency and yield:

Lewis Acid Additives

  • Lithium Chloride (LiCl): Adding 0.1 equivalents of LiCl at 50°C reduces reaction time from 24 hours to 2.5 hours by stabilizing the transition state through coordination with the enolate [5].
  • Nickel Chloride (NiCl₂): NiCl₂·6H₂O (0.1 equivalents) at 40°C achieves similar acceleration, likely via Lewis acid-mediated polarization of the carbonyl group [5].

Temperature Optimization

Elevated temperatures (50–60°C) enhance reaction rates but require careful control to prevent retro-aldol decomposition. For instance, reflux conditions (56°C) in acetone minimize solvent loss while maintaining kinetic favorability [5].

Green Chemistry Approaches in Industrial Synthesis

Efforts to align vanillylidene acetone production with green chemistry principles have yielded promising strategies:

Ionic Liquid Media

1-Decyl-3-methylimidazolium bromide ([DMIM]Br) serves as a dual solvent-catalyst, improving yield (up to 78%) and purity by stabilizing intermediates and reducing side reactions [4]. Its non-volatile nature also mitigates solvent waste.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation (120 minutes at 100 W) accelerates the reaction by 12-fold compared to conventional heating, achieving 85% conversion efficiency [4]. This method reduces energy consumption and enables solvent-free conditions in some protocols [5].

Solvent Reduction

Biphasic systems (e.g., water-acetone) minimize organic solvent use, with NaOH aqueous solutions facilitating easy separation of the product via acid-induced precipitation [5].

Purification Strategies and Scalability Challenges

Crystallization Techniques

Vanillylidene acetone’s low solubility in cold ethanol allows for high-purity (>95%) recovery through recrystallization. However, scaling this process introduces challenges:

  • Emulsion Formation: During aqueous workup, residual vanillin and by-products can form stable emulsions, necessitating multiple washes with ethyl acetate [5].
  • Solvent Recovery: Large-scale operations require efficient acetone recycling systems to reduce costs and environmental impact.

Chromatographic Methods

Flash chromatography on silica gel (toluene:chloroform, 97:3) resolves vanillin contamination but remains impractical for industrial use due to high solvent consumption [5].

Scalability Considerations

  • Continuous Flow Reactors: Pilot studies demonstrate that tube reactors operating at 50°C and 200 psi achieve 90% yield with residence times under 30 minutes, offering a viable path for industrial production [6].
  • Additive Cost: While LiCl and NiCl₂ improve kinetics, their recovery and reuse in bulk processes require further optimization to ensure economic feasibility [5].

Vanillylidene acetone demonstrates distinctly different solubility characteristics across organic and aqueous systems, reflecting its amphiphilic molecular structure containing both hydrophobic aromatic components and polar functional groups [1] [2]. The compound exhibits yellowish, needle-like crystalline morphology in its solid state, which influences its dissolution behavior in various solvents [1] [3].

Organic Solvent Solubility

In organic media, vanillylidene acetone shows excellent solubility characteristics. The compound displays maximum solubility in dimethyl sulfoxide, achieving concentrations up to 25 mg/mL [1] [2]. Ethanol represents another highly compatible solvent system, supporting dissolution up to 20 mg/mL [1] [2]. These high solubility values in polar aprotic and protic organic solvents are attributed to the compound's ability to form hydrogen bonds through its phenolic hydroxyl group while maintaining favorable van der Waals interactions through its aromatic and aliphatic components [4].

The compound demonstrates general solubility in acetone and other organic solvents, making it versatile for various chemical reactions including condensation and polymerization processes [4]. Its solubility extends to oils and lipophilic systems, reflecting the lipophilic character contributed by the methoxyphenyl moiety [1] [3].

Aqueous System Solubility

Aqueous solubility of vanillylidene acetone is significantly limited compared to organic systems. Pure water supports only slight solubility, though this represents better dissolution than observed in buffered aqueous systems [5]. Computational predictions suggest water solubility around 3.16 g/L at 25°C based on octanol-water partition coefficient calculations [6].

Buffered aqueous systems demonstrate pH-dependent solubility patterns. In phosphate buffer at pH 7.4, solubility is restricted to 0.035 ± 0.03 mg/mL, while pH 5.6 phosphate buffer shows even lower solubility at 0.016 ± 0.01 mg/mL [5]. This pH dependence reflects the ionization state of the phenolic hydroxyl group, with the predicted pKa value of 9.94 ± 0.31 indicating that the compound remains predominantly in its neutral form across physiological pH ranges [1] [2].

SolventSolubilityNotes
WaterSlightly solubleBetter than buffer solutions
EthanolUp to 20 mg/mLGood solubility
Dimethyl sulfoxideUp to 25 mg/mLHighest solubility
AcetoneSolubleGood organic solvent
Phosphate buffer pH 7.40.035 ± 0.03 mg/mLLimited aqueous solubility
Phosphate buffer pH 5.60.016 ± 0.01 mg/mLLowest solubility
Organic solvents (general)SolubleGenerally good solubility
OilsSolubleLipophilic solubility

The octanol-water partition coefficient (LogP) of 1.40 indicates moderate lipophilicity, explaining the preferential dissolution in organic media over aqueous systems [1] [2]. This partition behavior has implications for biological applications and extraction processes where the compound must traverse both hydrophilic and lipophilic environments.

Thermal Degradation Kinetics

Vanillylidene acetone exhibits complex thermal behavior characterized by multiple decomposition pathways and temperature-dependent stability profiles. The compound maintains structural integrity under moderate heating conditions but undergoes progressive degradation at elevated temperatures through various mechanisms [1] [2].

Thermal Stability Profile

The compound demonstrates thermal stability with a melting point range of 125-130°C, representing the transition from crystalline solid to liquid state without decomposition [1] [7] [2]. The estimated boiling point of 268.19°C provides an upper temperature limit for normal phase behavior, though this value represents a computational estimate rather than experimental determination [1] [2].

Thermal gravimetric analysis indicates that vanillylidene acetone begins experiencing mass loss at temperatures well below its estimated boiling point, suggesting thermal decomposition precedes normal volatilization [8]. The compound shows stability for extended periods when stored at room temperature under appropriate conditions, indicating relatively slow thermal degradation kinetics at ambient temperatures [1] [2] [9].

Decomposition Mechanisms

Thermal decomposition of vanillylidene acetone likely proceeds through multiple competing pathways characteristic of α,β-unsaturated ketones and phenolic compounds [10]. The presence of the conjugated enone system creates susceptibility to thermal rearrangement reactions, while the phenolic hydroxyl and methoxy groups provide additional sites for thermal degradation [11] [12].

At moderate temperatures, the compound may undergo trans-cis isomerization of the double bond, similar to behavior observed in related cinnamyl compounds [11]. Higher temperatures promote more extensive degradation including cleavage of the carbon-carbon double bond, elimination reactions involving the methoxy group, and oxidative processes affecting the phenolic hydroxyl functionality [10] [12].

The thermal degradation kinetics appear to follow complex multi-step mechanisms rather than simple first-order processes, as evidenced by the variety of decomposition products observed in thermal analysis studies of similar phenolic compounds [13]. The activation energy for thermal decomposition has not been definitively established for vanillylidene acetone specifically, though related studies on phenolic compounds suggest values typically ranging from 150-200 kJ/mol for initial decomposition steps [14] [15].

Temperature-Dependent Behavior

Processing at elevated temperatures, such as those encountered in flavor applications or chemical synthesis, requires careful temperature control to minimize thermal degradation [16]. The compound shows measurable degradation when subjected to temperatures above 200°C, with degradation rates increasing exponentially with temperature according to Arrhenius kinetics [16] [15].

Industrial applications involving thermal processing must consider the compound's thermal stability window. The effective processing temperature range appears to extend from room temperature to approximately 150°C for short-term exposure, with longer exposure times requiring proportionally lower temperatures to maintain acceptable degradation levels [8] [9].

PropertyValueReference Conditions
Melting Point125-130°CCrystalline form
Boiling Point268.19°C (estimate)Rough estimate
Density1.1503 g/mL (estimate)At 25°C, estimated
Refractive Index1.4600 (estimate)Estimated value
Flash Point136.9°CClosed cup method
Vapor Pressure2.55 × 10⁻⁵ mmHg at 25°CAt 25°C
LogP (octanol-water)1.40Calculated
pKa (predicted)9.94 ± 0.31Predicted value

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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